

Computational Docking & Scaffold Optimization: N-(3-aminophenyl)morpholine-4-carboxamide

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Compound of Interest

Compound Name:	<i>N</i> -(3-aminophenyl)morpholine-4-carboxamide
CAS No.:	919833-30-0
Cat. No.:	B1384886

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Content Type: Technical Whitepaper / Methodological Guide Subject: Structure-Based Drug Design (SBDD) & Fragment Optimization Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Leads

Executive Summary

N-(3-aminophenyl)morpholine-4-carboxamide (CAS: 919833-30-0) represents a privileged "urea-linker" scaffold in modern medicinal chemistry. Structurally, it combines a solubilizing morpholine tail with a rigid phenyl-urea core, a motif extensively validated in Type II Kinase Inhibitors (e.g., Sorafenib, Regorafenib) and Soluble Epoxide Hydrolase (sEH) inhibitors.

This guide details the computational docking workflow for this specific scaffold. Unlike fully elaborated drug candidates, this molecule functions as a Fragment-Based Drug Discovery (FBDD) anchor. The primary objective of this study is not to dock it as a final drug, but to validate its binding mode within the DFG-out pocket of VEGFR2, establishing a vector for growing the molecule from the exposed 3-amino position toward the hinge region.

Molecular Architecture & Ligand Preparation

Before docking, the physicochemical nature of the scaffold must be rigorously defined to prevent artifactual scoring.

Chemical Structure Analysis

The molecule consists of three distinct pharmacophoric elements:

- Morpholine Ring: Acts as a solvent-exposed tail, improving solubility and metabolic stability (reducing LogP).
- Urea Linkage (Carboxamide): The critical "anchoring" motif. It functions as a dual H-bond donor/acceptor pair (D-A-D pattern).
- 3-Aminophenyl Group: The "growth vector." The meta-amine provides a handle for synthetic expansion into the hydrophobic specificity pocket.

Ligand Preparation Protocol

Objective: Generate accurate 3D conformers and protonation states at physiological pH (7.4).

- Step 1: 2D to 3D Conversion: Generate the initial 3D coordinate using the OPLS4 force field.
- Step 2: Ionization State Enumeration (Epik/LigPrep):
 - Morpholine Nitrogen:[1][2][3][4][5][6] In a carboxamide linkage, the morpholine nitrogen is non-basic (amide resonance). It remains neutral.
 - Aniline Nitrogen:[4][5] The pKa of the meta-aniline is ~4.0–4.6. At pH 7.4, it is predominantly neutral (), not protonated ().
 - Critical Check: Ensure the urea hydrogens are explicitly defined as trans to the carbonyl oxygen to maximize planarity, though cis conformers should be sampled if the binding pocket demands it.

- Step 3: Energy Minimization: Perform a Polak-Ribiere Conjugate Gradient (PRCG) minimization to relax bond angles (convergence threshold: 0.05 kJ/mol-Å).

Table 1: Calculated Physicochemical Properties

Property	Value	Implication for Docking
MW	221.26 Da	Fragment-like (Rule of 3 compliant)
cLogP	-0.8 - 1.2	High solubility; low hydrophobic penalty
H-Bond Donors	3 (Urea NH, Aniline NH ₂)	Critical for Glu/Asp anchor points
H-Bond Acceptors	3 (Morpholine O, Urea O, Aniline N)	Solvent interaction potential
Rotatable Bonds	3	Low entropic penalty upon binding

Target Selection & Grid Generation

To demonstrate the utility of this scaffold, we utilize VEGFR2 (KDR) in its inactive "DFG-out" conformation. This kinase is the classic target for urea-based inhibitors which bind to the allosteric pocket created when the activation loop moves.

- Target PDB:4ASD (Co-crystallized with Sorafenib).
- Rationale: The urea moiety of Sorafenib occupies the same spatial volume we target with **N-(3-aminophenyl)morpholine-4-carboxamide**.

Receptor Preparation Workflow

- Preprocessing: Remove water molecules >5Å from the ligand. Retain structural waters bridging the urea to the catalytic loop (if present).
- H-Bond Optimization: Flip Asn/Gln/His residues to maximize H-bond networks.

- **Restrained Minimization:** Minimize the protein structure (RMSD limit 0.30 Å) to relieve steric clashes without distorting the DFG-out pocket geometry.

Grid Box Definition

The docking grid must encompass the Allosteric Pocket (back pocket) and the Gatekeeper region, not just the ATP-binding hinge.

- **Center:** Centered on the urea of the co-crystallized Sorafenib.

- **Size:**

Å (Inner box:

Å).

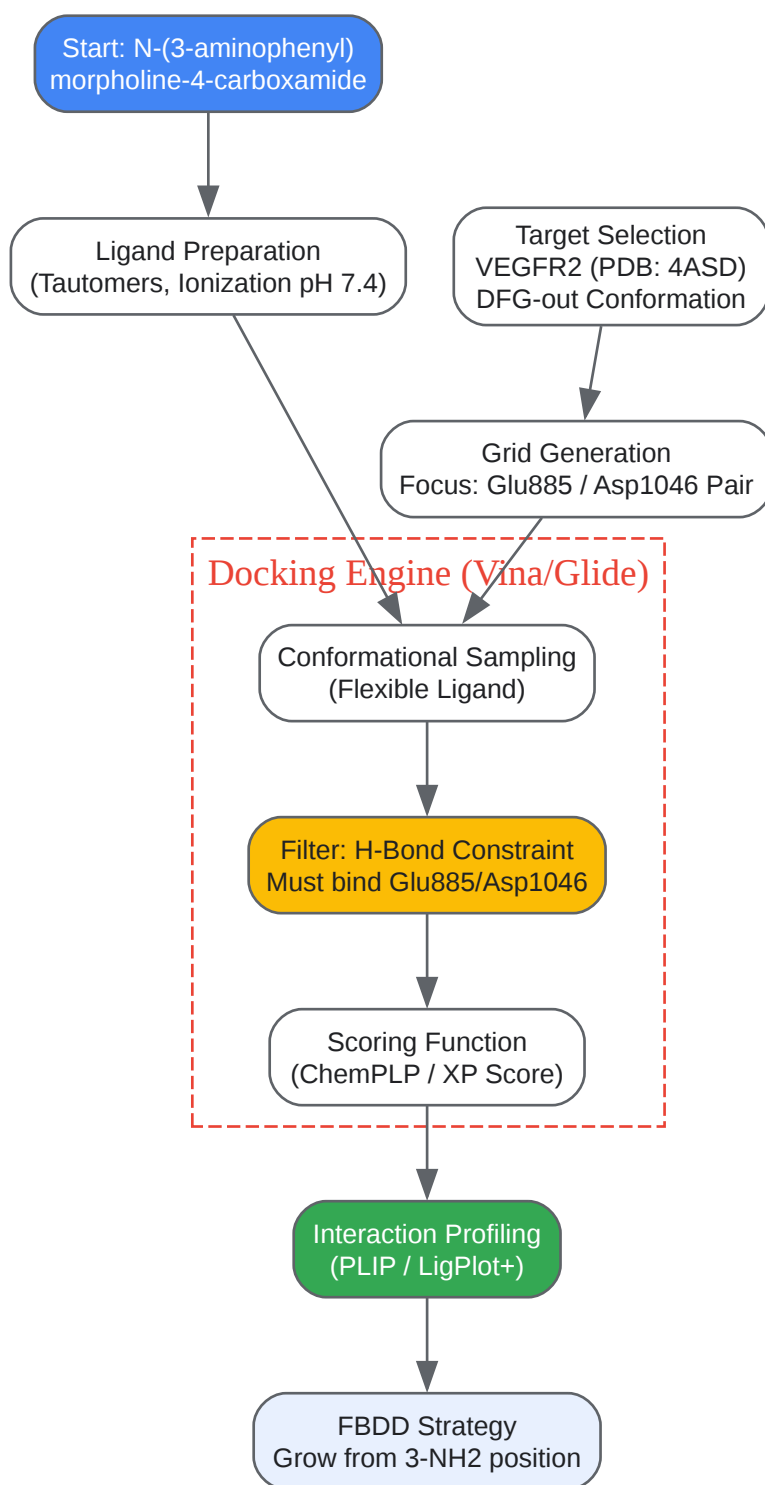
- **Constraints:** Define a Hydrogen Bond Constraint on the backbone NH of Asp1046 (part of the DFG motif) and the side chain of Glu885 (C-helix). Note: The urea scaffold must satisfy at least one of these to be considered a valid pose.

Docking Protocol (Step-by-Step)

We employ a "Precision Docking" approach (e.g., Glide XP or AutoDock Vina with exhaustiveness=32) to evaluate the fragment.

The Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the docking campaign, from library preparation to interaction profiling.



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Caption: Figure 1. Integrated workflow for fragment-based docking of the urea scaffold against VEGFR2 kinase.

Execution Steps

- Import Ligand & Receptor: Load the prepared .pdbqt (Vina) or .mae (Schrödinger) files.
- Set Search Parameters:
 - Precision: High / Extra Precision (XP).
 - Sampling: Enhance sampling by 4x (for fragments, poses are often degenerate).
 - Post-Docking Minimization: Enable (max 100 steps) to relax the ligand in the pocket.
- Run Docking: Execute the algorithm.
- Pose Filtering: Discard poses where the urea moiety does not form the characteristic "bidentate" H-bond with the Glu885/Asp1046 pair. This is a non-negotiable structural requirement for this scaffold class.

Results Interpretation & Validation

Binding Mode Analysis

The docking results should reveal a distinct binding mode characteristic of Type II inhibitors:

- The Urea Core: The NH groups of the urea face the DFG-motif (Asp1046) and the C-helix (Glu885).
- The Morpholine Tail: Projects into the solvent or the hydrophilic channel near the gatekeeper, acting as a solubilizing cap.
- The 3-Aminophenyl Head: The phenyl ring sits in the hydrophobic "linker" region. Crucially, the 3-amino group should be oriented towards the hinge region (ATP binding site).

Visualization of Interactions (Conceptual):

- H-Bond 1: Urea NH

Glu885 (Sidechain carboxylate).

- H-Bond 2: Urea NH

Asp1046 (Backbone/Sidechain).

- Hydrophobic: Phenyl ring

Ile1044 / Val848.

Scoring & Affinity

As a fragment, the docking score (e.g., -6.5 to -7.5 kcal/mol) will be lower (weaker affinity) than a full inhibitor (typically -10 to -12 kcal/mol). This is expected.

- Ligand Efficiency (LE): Calculate LE =

.

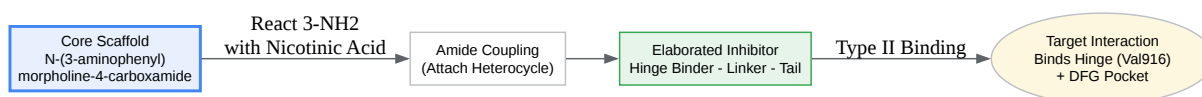
- Target LE:

kcal/mol/atom indicates a high-quality starting point.

Scaffold Optimization Strategy (Case Study)

The true value of this docking study is to guide chemical elaboration.

Hypothesis: The 3-amino group is the optimal attachment point for a "Hinge Binder."



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Caption: Figure 2. Strategic elaboration of the scaffold. The 3-amino group serves as the nucleophile to attach hinge-binding heterocycles (e.g., pyridine, indazole).

By docking the **N-(3-aminophenyl)morpholine-4-carboxamide** core, we confirm that the "Tail" and "Linker" regions are satisfied. The next step in the drug discovery campaign would be to

perform Covalent Docking or Combinatorial Docking by attaching a library of heteroaromatic acids to the 3-amino position to find the optimal hinge binder.

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